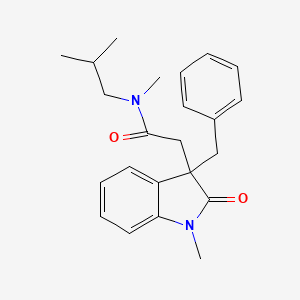![molecular formula C17H19NO3 B5367809 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide, also known as GNE-1023, is a small molecule inhibitor that targets the enzyme NAMPT. NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in cellular metabolism. Inhibition of NAMPT by GNE-1023 leads to depletion of NAD+ levels, which in turn affects cellular metabolism and energy production.
Wirkmechanismus
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide works by inhibiting the enzyme NAMPT, which is involved in the biosynthesis of NAD+. NAD+ is an important coenzyme involved in cellular metabolism and energy production. Depletion of NAD+ levels by this compound leads to a decrease in cellular metabolism and energy production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on cellular metabolism and energy production, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it is not very selective, and can inhibit other enzymes besides NAMPT. This can make it difficult to study the specific effects of NAMPT inhibition in cells.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide. One area of research is to develop more selective NAMPT inhibitors that do not inhibit other enzymes. Another area of research is to study the effects of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, there is an interest in studying the effects of this compound in other disease models, such as metabolic disorders.
Synthesemethoden
The synthesis of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves several steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by reaction with 2-methoxybenzylamine to form the amide product. The amide is then reduced with sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. In particular, this compound has been shown to be effective against cancer cells that are dependent on NAD+ for survival, such as those with mutations in the oncogene MYC. This compound has also been shown to enhance the efficacy of other anticancer agents, such as PARP inhibitors.
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-6-8-14(11-13)20-2)18-17(19)15-9-4-5-10-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKFUREOOPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)

![7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5367747.png)
![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)
![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)